![molecular formula C16H13ClN2O3S2 B2870284 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896352-54-8](/img/structure/B2870284.png)
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide, also known as CMBT-1, is a chemical compound that has been studied for its potential therapeutic applications. This compound has been found to have a unique mechanism of action that makes it a promising candidate for further research.
作用機序
The mechanism of action of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide involves the inhibition of several key enzymes and pathways in cells. This compound has been found to inhibit the activity of the enzyme AKT, which plays a role in cell survival and proliferation. This compound has also been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, reduce cell proliferation, and inhibit angiogenesis. In inflammation research, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disease research, this compound has been found to have neuroprotective effects, including reducing oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of using N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide in lab experiments is its unique mechanism of action, which makes it a promising candidate for further research. Another advantage is its ability to induce apoptosis in cancer cells, making it a potential chemotherapeutic agent. However, one limitation of using this compound in lab experiments is its potential toxicity, which needs to be carefully evaluated.
将来の方向性
There are several future directions for research on N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide. One direction is to further investigate its potential as a chemotherapeutic agent in cancer research. Another direction is to study its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide involves several steps, including the reaction of 4-methylbenzo[d]thiazol-2-amine with 4-chloro-3-nitrobenzoic acid to form 7-chloro-4-methylbenzo[d]thiazol-2-yl-4-nitrobenzoic acid. This intermediate is then reduced to the corresponding amine using palladium on carbon. The final step involves the reaction of the amine with methylsulfonyl chloride to form this compound.
科学的研究の応用
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to induce apoptosis in cancer cells, making it a potential chemotherapeutic agent. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases. In neurodegenerative disease research, this compound has been found to have neuroprotective effects, making it a potential treatment for diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-9-3-8-12(17)14-13(9)18-16(23-14)19-15(20)10-4-6-11(7-5-10)24(2,21)22/h3-8H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSVJPVPFOCRSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


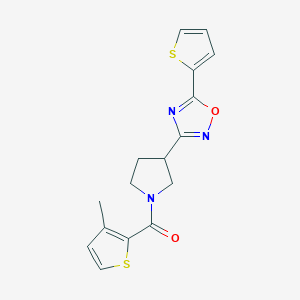
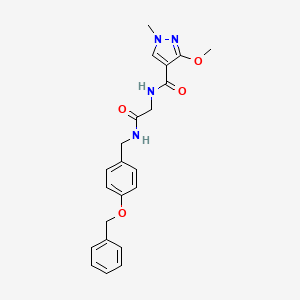
![4-[[1-(3-Methoxyphenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid](/img/structure/B2870204.png)
![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2870205.png)
![N-isobutyl-2-(4-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2870206.png)
![2-(4-chlorophenoxy)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2870207.png)
![1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}butyl)-4,4-dimethyldihydro-2,6(1H,3H)-pyridinedione](/img/structure/B2870212.png)
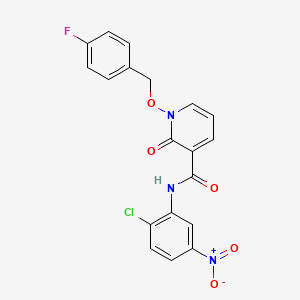
![tert-Butyl 3-(2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-3(4H)-yl)azetidine-1-carboxylate](/img/structure/B2870217.png)
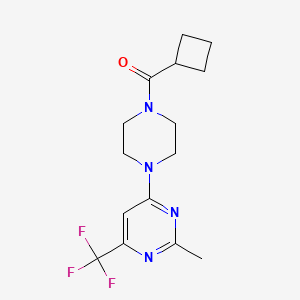
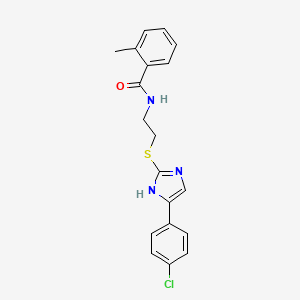

![6-(2-Ethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2870224.png)